4-Bromo-1-(4-fluoro-2-(trifluoromethyl)benzyl)-1H-pyrazole
Description
4-Bromo-1-(4-fluoro-2-(trifluoromethyl)benzyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzyl group that contains both fluorine and trifluoromethyl substituents
Properties
IUPAC Name |
4-bromo-1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF4N2/c12-8-4-17-18(6-8)5-7-1-2-9(13)3-10(7)11(14,15)16/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJCAHBSLPCSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF4N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-fluoro-2-(trifluoromethyl)benzyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl halide intermediate, which can be achieved through the bromination of 4-fluoro-2-(trifluoromethyl)toluene. This intermediate is then reacted with a pyrazole derivative under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-fluoro-2-(trifluoromethyl)benzyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, especially due to the presence of the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or nickel complexes, often in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-(4-fluoro-2-(trifluoromethyl)benzyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Agrochemicals: It can be used in the synthesis of pesticides or herbicides due to its potential biological activity.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-fluoro-2-(trifluoromethyl)benzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(4-fluoro-2-(trifluoromethyl)phenyl)-1H-pyrazole
- 4-Bromo-1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-pyrazole
- 4-Bromo-1-(4-fluoro-2-(difluoromethyl)benzyl)-1H-pyrazole
Uniqueness
4-Bromo-1-(4-fluoro-2-(trifluoromethyl)benzyl)-1H-pyrazole is unique due to the specific combination of substituents on the benzyl group. The presence of both fluorine and trifluoromethyl groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
